molecular formula C29H25N3O7 B11292145 ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B11292145
M. Wt: 527.5 g/mol
InChI Key: QYLXNVSHKZNEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.

Properties

Molecular Formula

C29H25N3O7

Molecular Weight

527.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

QYLXNVSHKZNEDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methoxybenzyl group: This step often involves a nucleophilic substitution reaction.

    Acylation and esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the 4-Methoxybenzyl Group : This step often involves nucleophilic substitution reactions.
  • Acetamido Group Introduction : Acylation reactions are used to introduce the acetamido moiety.
  • Esterification : The final step usually involves esterification to form the ethyl ester.

The optimization of these synthetic routes is crucial for achieving high yield and purity in industrial applications.

Chemistry

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with enhanced properties.

Biology

Research has focused on the biological activity of this compound. Preliminary studies suggest it may exhibit:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.
  • Anticancer Activity : The compound's structural motifs are known to inhibit tumor cell proliferation through mechanisms such as thymidylate synthase inhibition and induction of apoptosis in cancer cells.

Medicine

Given its potential biological activities, this compound is being explored as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets involved in disease processes.

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a precursor in chemical manufacturing processes. Its ability to serve as a versatile building block makes it valuable for producing various chemical products.

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities of compounds similar to this compound:

  • Anticancer Studies : Research indicates that derivatives of benzofuro-pyrimidine structures exhibit significant anticancer activity by inhibiting key enzymes involved in DNA synthesis.
    • Example : A study showed that similar compounds inhibited tumor cell proliferation with IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : Compounds with related structures have demonstrated effectiveness against a range of bacterial and fungal pathogens.
    • Example : Investigations into related benzofuro derivatives indicated strong antimicrobial properties .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

Biological Activity

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuro-pyrimidine core structure that is known for its diverse biological activities. The synthesis of this compound generally involves multi-step organic reactions, including:

  • Formation of the Benzofuro-Pyrimidine Core : This involves cyclization reactions that create the fused ring structure.
  • Acetamido Group Introduction : The acetamido moiety is typically introduced through acylation reactions.
  • Esterification : The final step often involves esterification to form the ethyl ester.

While specific synthetic pathways for this compound were not detailed in the search results, similar compounds often utilize methods such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrimidine and benzofuro compounds have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Thymidylate Synthase Inhibition : Many pyrimidine derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cell lines such as MCF-7 and HCT-116 .
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Some studies report significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Cell Cycle Arrest : By inhibiting DNA synthesis, these compounds can cause cell cycle arrest at the S phase.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Anticancer Efficacy : A study evaluating a series of benzofuro-pyrimidine derivatives found that certain compounds exhibited IC50 values below 5 µM against multiple cancer cell lines, outperforming standard chemotherapeutics .
  • Antimicrobial Assessment : Another investigation reported that a related compound demonstrated MIC values as low as 0.5 µg/mL against E. coli, showcasing its potential as a new antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.